molecular formula C16H24O2 B14658566 1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one CAS No. 52122-73-3

1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one

Cat. No.: B14658566
CAS No.: 52122-73-3
M. Wt: 248.36 g/mol
InChI Key: NPQHNTRFYGQDOY-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one is an organic compound with a complex structure It is characterized by the presence of a hydroxy group, a methyl group, and a trimethylhexanone moiety

Preparation Methods

The synthesis of 1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-4-methylphenyl with 3,5,5-trimethylhexanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with enzymes or receptors. In medicine, it could be investigated for its therapeutic potential, such as anti-inflammatory or antimicrobial properties. In industry, it may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group may participate in hydrogen bonding or other interactions with biological molecules, while the trimethylhexanone moiety may influence the compound’s overall reactivity and stability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one can be compared with similar compounds such as 1-(2-Hydroxy-4-methylphenyl)ethanone and 1-(2-Hydroxy-4-methoxyphenyl)ethanone These compounds share structural similarities but differ in specific functional groups or substituents, which can influence their chemical properties and applications

Properties

CAS No.

52122-73-3

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

1-(2-hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one

InChI

InChI=1S/C16H24O2/c1-11-6-7-13(14(17)8-11)15(18)9-12(2)10-16(3,4)5/h6-8,12,17H,9-10H2,1-5H3

InChI Key

NPQHNTRFYGQDOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC(C)CC(C)(C)C)O

Origin of Product

United States

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